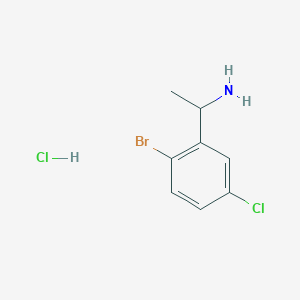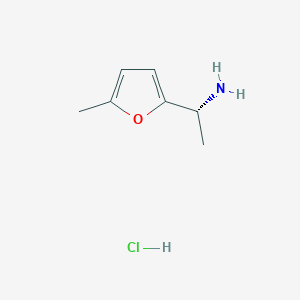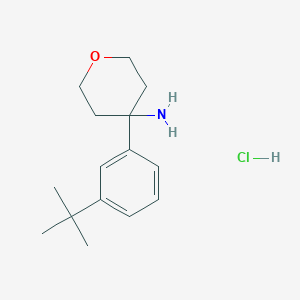
Suc-AAP-Abu-pNA
Descripción general
Descripción
Suc-AAP-Abu-pNA is a specific substrate for pancreatic elastase . It has been found to promote OPC migration . The full name of this compound is Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide .
Molecular Structure Analysis
The molecular formula of Suc-AAP-Abu-pNA is C25H34N6O9 . Its molecular weight is 562.57 . The sequence of this compound is {Suc}-Ala-Ala-Pro-{Abu}-{pNA} .Chemical Reactions Analysis
Suc-AAP-Abu-pNA is a substrate for pancreatic elastase . It is cleaved by elastase to release p-nitroanilide (p-NA), which can be quantified by colorimetric detection .Aplicaciones Científicas De Investigación
Pancreatic Elastase Activity Assay
Suc-AAP-Abu-pNA: is widely used as a substrate to measure the activity of pancreatic elastase . When cleaved by elastase, it releases p-nitroanilide (p-NA) , which can be quantified by colorimetric detection at 405 nm . This assay is crucial for understanding the role of elastase in diseases such as pancreatitis and cystic fibrosis.
Drug Discovery
In the field of drug discovery, Suc-AAP-Abu-pNA serves as a tool for screening potential inhibitors of pancreatic elastase . This is particularly relevant for developing treatments for conditions where elastase activity is detrimental, such as chronic obstructive pulmonary disease (COPD) and emphysema.
Protease Research
Suc-AAP-Abu-pNA: aids in the characterization of proteases, enzymes that break down proteins . By studying the interaction between this substrate and various proteases, researchers can gain insights into protease specificity and function.
Enzyme Kinetics
This substrate is instrumental in enzyme kinetics studies, allowing researchers to determine the rate of reaction and enzyme affinity . Such studies are fundamental in biochemistry and help elucidate the mechanisms of enzyme action.
Cellular Biology
In cellular biology, Suc-AAP-Abu-pNA is used to investigate the role of elastase in cell signaling and regulation . Since elastase can modulate the extracellular matrix, understanding its activity can provide insights into tissue remodeling and wound healing.
Biochemical Education
Lastly, Suc-AAP-Abu-pNA is utilized in educational settings to demonstrate enzyme-substrate interactions . It offers a visual and practical approach to teaching biochemical concepts, making it a valuable resource for academic laboratories.
Mecanismo De Acción
Target of Action
Suc-AAP-Abu-pNA is a specific substrate for pancreatic elastase . Pancreatic elastase is a form of elastase which is produced in the acinar cells of the pancreas. It plays a crucial role in the digestion of proteins by breaking down the peptide bonds in proteins.
Mode of Action
The compound interacts with pancreatic elastase in a specific manner. It is cleaved by elastase to release p-nitroanilide (p-NA) . This cleavage can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Result of Action
The cleavage of Suc-AAP-Abu-pNA by pancreatic elastase results in the release of p-nitroanilide (p-NA), which can be quantified by colorimetric detection . This serves as a measure of the activity of pancreatic elastase, providing insights into the function of this enzyme in protein digestion.
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O9/c1-4-18(23(36)28-16-7-9-17(10-8-16)31(39)40)29-24(37)19-6-5-13-30(19)25(38)15(3)27-22(35)14(2)26-20(32)11-12-21(33)34/h7-10,14-15,18-19H,4-6,11-13H2,1-3H3,(H,26,32)(H,27,35)(H,28,36)(H,29,37)(H,33,34)/t14-,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDBXDGLQPOZGD-LNMJFAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




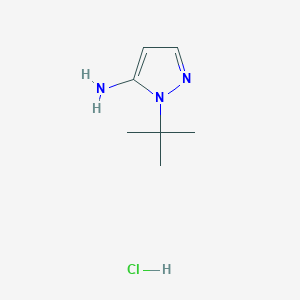

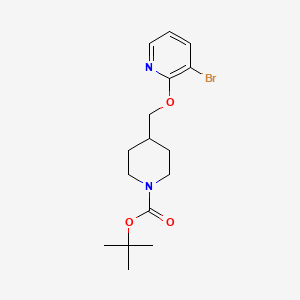
![C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride](/img/structure/B1412697.png)
![1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412699.png)
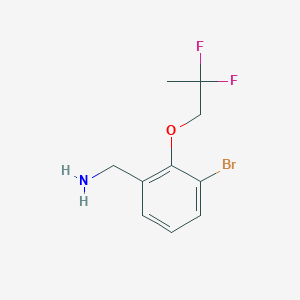
![2-[4-(2,2-Difluoropropoxy)phenyl]ethanol](/img/structure/B1412702.png)
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412703.png)
![1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone](/img/structure/B1412705.png)
